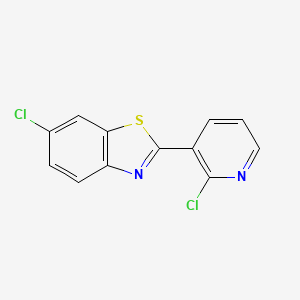
6-Chloro-2-(2-chloropyridin-3-yl)-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-Chloro-2-(2-chloropyridin-3-yl)-1,3-benzothiazole, also known as C2C3BT, is a heterocyclic compound that was first synthesized by a group of researchers in 2004. It is a member of the benzothiazole family and has a range of applications in the fields of medicine, biochemistry, and materials science. This article will discuss the synthesis method of C2C3BT, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Scientific Research Applications
Synthesis and Antimicrobial Activities
Research has shown that derivatives of benzothiazole, including those synthesized from chloropyridine, exhibit significant antimicrobial activities. Patel et al. (2010) synthesized new 4-Thiazolidinones of Nicotinic Acid with 2-Amino-6-methylbenzothiazole, demonstrating antimicrobial efficacy against several bacteria and fungi, comparable to standard drugs in some cases (Patel & Shaikh, 2010). Another study focused on the synthesis of new pyridine derivatives with antimicrobial activity, further highlighting the potential of benzothiazole compounds in creating effective antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Antiparasitic Properties
Delmas et al. (2002) investigated benzothiazoles bearing different chains for their antiparasitic properties against Leishmania infantum and Trichomonas vaginalis. They found that the chemical structure of the position 2 substitution-bearing group greatly influenced the antiprotozoal properties, with some compounds demonstrating promising activity against these parasites (Delmas et al., 2002).
Metal Complexation and Luminescence
Studies have also explored the complexation of benzothiazole derivatives with metals and their luminescent properties. For instance, the luminescence and single-molecule-magnet behavior in lanthanide coordination complexes involving benzothiazole-based tetrathiafulvalene ligands were investigated, showcasing the multifaceted applications of benzothiazole derivatives beyond their biological activities (Kishi et al., 2018).
Antimycobacterial and Anticancer Evaluation
Further research into fluorinated benzothiazolo imidazole compounds has shown promising antimicrobial activity, including antimycobacterial effects, underscoring the potential of benzothiazole derivatives in addressing various microbial threats (Sathe et al., 2011). Additionally, the design and synthesis of new quinazoline EGFR inhibitors based on benzothiazole structures as targeted anticancer agents highlight the versatility of benzothiazole derivatives in therapeutic applications (Allam et al., 2020).
properties
IUPAC Name |
6-chloro-2-(2-chloropyridin-3-yl)-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl2N2S/c13-7-3-4-9-10(6-7)17-12(16-9)8-2-1-5-15-11(8)14/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYJRQBHQLPGNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C2=NC3=C(S2)C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[4-(2-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide](/img/structure/B2514060.png)
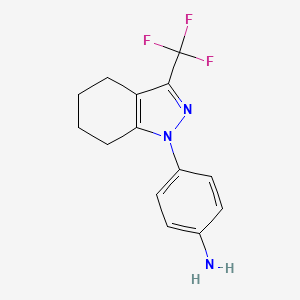

![1-[4-(2,2-Diethoxyethyl)phenyl]ethanone](/img/structure/B2514063.png)
![N,N-Dimethyl-3-[2-(prop-2-enoylamino)ethyl]benzamide](/img/structure/B2514067.png)
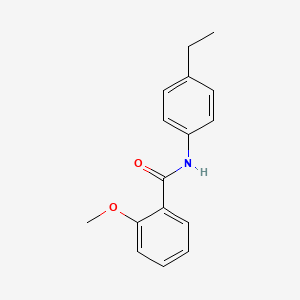

![1-([1,1'-biphenyl]-2-yl)-3-(1H-indol-3-yl)urea](/img/structure/B2514072.png)
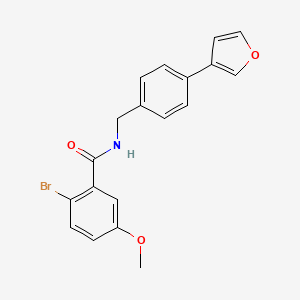


![Methyl 2-(4-((4-(ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2514080.png)
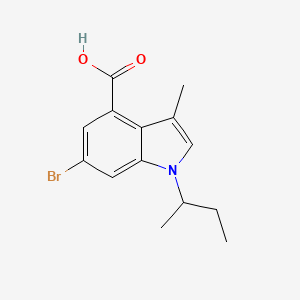
![6-Bromo-8-iodo-2-methylimidazo[1,2-a]pyridine](/img/structure/B2514083.png)